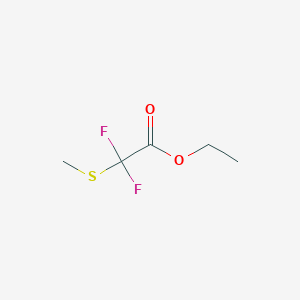

Methylthiodifluoroacetic acid ethyl ester

Vue d'ensemble

Description

Methylthiodifluoroacetic acid ethyl ester is an ester. Esters are derived from carboxylic acids where the hydrogen in the -COOH group of the acid is replaced by a hydrocarbon group . In this case, the hydrocarbon group is an ethyl group. Esters are common solvents and have a wide range of applications in various industries .

Molecular Structure Analysis

Esters have a general chemical formula RCOOR’ and can be classified according to their chain length in low-molecular-weight (LMW) esters and high-molecular-weight (HMW) esters . The specific molecular structure of Methylthiodifluoroacetic acid ethyl ester was not found in the search results.Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding. Therefore, they have considerably lower boiling points than their isomeric carboxylic acids counterparts. Because ester molecules can engage in hydrogen bonding with water molecules, esters of low molar mass are somewhat soluble in water . Specific physical and chemical properties of Methylthiodifluoroacetic acid ethyl ester were not found in the search results.Applications De Recherche Scientifique

Analytical Chemistry Applications

Fatty Acid Methyl Ester (FAME) Analysis : A study by Miller (1982) outlines a single derivatization method for the routine analysis of bacterial whole-cell fatty acid methyl esters, including hydroxy acids. This method, involving sodium hydroxide hydrolysis and boron trichloride-catalyzed methylation, could potentially be adapted for analyzing esters similar to "Methylthiodifluoroacetic acid ethyl ester" for microbial profiling Miller, L. (1982).

Glutathione and L-Cysteine Analysis : Di Pietra et al. (1994) developed a method using ethacrynic acid and its methyl ester as pre-chromatographic derivatization reagents for the HPLC analysis of reduced glutathione (GSH) and L-cysteine. This approach could be insightful for studies involving "Methylthiodifluoroacetic acid ethyl ester" in the context of pharmaceutical analysis Di Pietra, A. D. et al. (1994).

Environmental Science Applications

- Atmospheric Photooxidation Studies : Blanco et al. (2010) investigated the Cl-initiated photooxidation of fluoroacetates, examining the product distribution and mechanism. The study focused on how fluoroalkoxy radicals form and degrade, which could be relevant for understanding the environmental impact of compounds like "Methylthiodifluoroacetic acid ethyl ester" Blanco, M. B. et al. (2010).

Biochemistry and Biotechnology Applications

Enzymatic Hydrolysis for Drug Production : Bevilaqua et al. (2005) reported on the enzymatic hydrolysis of phthalimide-derived esters for the production of antiasthma drugs. This process highlights the potential for using enzymatic methods to synthesize or modify compounds, including "Methylthiodifluoroacetic acid ethyl ester," for pharmaceutical purposes Bevilaqua, J. et al. (2005).

Biodiesel Production and Characterization : Lang et al. (2001) explored the preparation and characterization of biodiesels from various bio-oils, focusing on methyl, ethyl, and butyl esters. This research could provide insights into the use of "Methylthiodifluoroacetic acid ethyl ester" in biodiesel formulations for improved fuel properties Lang, X. et al. (2001).

Propriétés

IUPAC Name |

ethyl 2,2-difluoro-2-methylsulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F2O2S/c1-3-9-4(8)5(6,7)10-2/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKCVAWVNZLPFHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(F)(F)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methylthiodifluoroacetic acid ethyl ester | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-ethyl-3,4,9-trimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2414124.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2414125.png)

![N-(1,3-Benzodioxol-5-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2414127.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-((3,4-dimethoxyphenethyl)amino)pyrazin-2(1H)-one](/img/structure/B2414129.png)

![4-chloro-1-ethyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2414138.png)

![2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2414140.png)